An In-depth Technical Guide on the Chemical Properties of 3-(Methoxydimethylsilyl)propyl Acrylate
An In-depth Technical Guide on the Chemical Properties of 3-(Methoxydimethylsilyl)propyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methoxydimethylsilyl)propyl acrylate (CAS No. 111918-90-2) is a bifunctional organosilane that possesses both a polymerizable acrylate group and a hydrolyzable methoxysilyl group. This unique combination of reactive sites makes it a valuable monomer and coupling agent in the synthesis of advanced materials. Its ability to form covalent bonds with both organic polymers and inorganic substrates allows for the creation of hybrid materials with tailored properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-(Methoxydimethylsilyl)propyl acrylate, with a focus on its potential applications in research and drug development.
Chemical and Physical Properties
3-(Methoxydimethylsilyl)propyl acrylate is a colorless to light yellow liquid. Its key chemical and physical properties are summarized in the table below. It is important to distinguish this compound from similar silane coupling agents such as 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), which has different physical and chemical characteristics.
| Property | Value | Reference |
| Chemical Name | 3-(Methoxydimethylsilyl)propyl acrylate | N/A |
| Synonyms | (3-Acryloxypropyl)dimethylmethoxysilane, Acrylic Acid 3-(Methoxydimethylsilyl)propyl Ester | [1] |
| CAS Number | 111918-90-2 | [1] |
| Molecular Formula | C₉H₁₈O₃Si | [2] |
| Molecular Weight | 202.32 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 54-55 °C at 0.1 mmHg | [2] |
| Density | 0.929 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.4340 to 1.4380 | [2] |
| Flash Point | 85 °C | [2] |
| Purity | >95.0% (GC) | [3] |
| Solubility | Soluble in most aliphatic solvents, aromatics, alcohols, and ketones. Slightly soluble in water, with which it slowly reacts. | [4] |
| Stability | Stable in sealed containers stored in the dark at 0-5°C. Polymerization can occur at elevated temperatures. Reacts with moisture. | [2] |
Chemical Structure and Reactivity
The structure of 3-(Methoxydimethylsilyl)propyl acrylate features a propyl acrylate group attached to a dimethylmethoxysilane group.
The reactivity of this molecule is governed by its two primary functional groups:
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Acrylate Group: The carbon-carbon double bond of the acrylate group is susceptible to free-radical polymerization, allowing the molecule to be incorporated into polymer chains. This is a key feature for its use as a monomer.
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Methoxysilyl Group: The methoxy group attached to the silicon atom is hydrolyzable. In the presence of water, it can undergo hydrolysis to form a reactive silanol group (-Si-OH). This silanol group can then condense with other silanol groups to form stable siloxane bonds (Si-O-Si) or react with hydroxyl groups on the surfaces of inorganic materials like glass and metal oxides, forming a covalent linkage.
Experimental Protocols
Synthesis via Hydrosilylation
A common method for synthesizing acryloxypropyl-functionalized silanes is the hydrosilylation of an allyl acrylate with a hydridosilane, catalyzed by a platinum complex.[5]
Reaction Scheme:
Detailed Protocol:
-
Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer. The system is purged with an inert gas (e.g., nitrogen or argon).
-
Charging Reactants: The flask is charged with dimethylmethoxysilane and a platinum catalyst, such as Karstedt's catalyst (typically in the ppm range).
-
Addition of Allyl Acrylate: Allyl acrylate, often containing a polymerization inhibitor like MEHQ, is added dropwise from the dropping funnel to the stirred silane solution.
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Reaction Conditions: The reaction is exothermic. The temperature is maintained between 60-80°C. The addition rate of allyl acrylate is controlled to manage the exotherm.
-
Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to track the consumption of the reactants.
-
Purification: Upon completion, the crude product is purified by vacuum distillation to remove unreacted starting materials and the catalyst.
Characterization
FTIR spectroscopy is used to confirm the presence of key functional groups.
Methodology:
-
Sample Preparation: A drop of the purified liquid is placed on an ATR crystal, or a thin film is prepared between two KBr plates.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands.
Expected Characteristic Peaks (based on analogous compounds):
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950, ~2850 | C-H stretch | Alkyl groups |
| ~1725 | C=O stretch | Ester |
| ~1635 | C=C stretch | Acrylate |
| ~1410 | C-H bend | Vinyl group |
| ~1170 | C-O stretch | Ester |
| ~1080 | Si-O-C stretch | Methoxysilane |
| ~810 | Si-C stretch | Alkylsilane |
¹H, ¹³C, and ²⁹Si NMR spectroscopy are used for detailed structural elucidation.
Methodology:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Spectra are acquired on a high-resolution NMR spectrometer.
-
Data Analysis: Chemical shifts (δ), signal integrations, and coupling patterns are analyzed to confirm the molecular structure.
Expected ¹H NMR Chemical Shifts (Predicted/Analog-Based):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~6.4 | dd | =CH₂ (trans to C=O) |
| ~6.1 | dd | =CH₂ (cis to C=O) |
| ~5.8 | dd | -CH= |
| ~4.1 | t | -O-CH₂- |
| ~3.5 | s | -Si-O-CH₃ |
| ~1.8 | m | -CH₂-CH₂-CH₂- |
| ~0.7 | t | -Si-CH₂- |
| ~0.1 | s | -Si-(CH₃)₂ |
MS is used to determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via GC-MS.
-
Ionization: Electron ionization (EI) is a common method.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed. The expected molecular ion peak would be at m/z = 202.
Applications in Drug Development and Research
While specific drug delivery systems based on 3-(Methoxydimethylsilyl)propyl acrylate are not extensively documented, its chemical nature suggests several potential applications in the biomedical field, primarily leveraging its role as a coupling agent and a monomer for creating functional polymers.
Surface Modification of Biomaterials
The methoxysilyl group can be used to covalently bond the molecule to the surface of inorganic biomaterials (e.g., silica, titania, zirconia nanoparticles) or medical devices.[6] The exposed acrylate groups can then be used for further functionalization.
This surface modification can be employed to:
-
Improve Biocompatibility: By grafting biocompatible polymers to the surface.
-
Control Protein Adsorption: Modifying surface chemistry to either promote or prevent protein binding.
-
Immobilize Bioactive Molecules: Covalently attaching drugs, peptides, or enzymes to the surface.
-
Enhance Adhesion: Promoting adhesion between an inorganic filler and a polymer matrix in biomedical composites.
Synthesis of Functional Polymers for Drug Delivery
As a monomer, 3-(Methoxydimethylsilyl)propyl acrylate can be copolymerized with other monomers to create polymers with pendant silyl groups. These polymers can be used to formulate nanoparticles, hydrogels, or micelles for drug encapsulation and delivery.[7] The silyl groups can act as crosslinking sites through hydrolysis and condensation, allowing for the formation of structured delivery systems with controlled release properties. The acrylate backbone is a common feature in many biocompatible polymers used in drug delivery.
Safety and Handling
3-(Methoxydimethylsilyl)propyl acrylate is a combustible liquid and should be handled with care. It is irritating to the eyes, respiratory system, and skin.[2] On contact with water or moisture, it can liberate methanol, which has its own associated toxicity. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.
Conclusion
3-(Methoxydimethylsilyl)propyl acrylate is a versatile chemical with significant potential in materials science and biomedical applications. Its dual functionality allows for the bridging of organic and inorganic materials, making it an excellent candidate for the development of advanced hybrid materials. For researchers in drug development, its utility as a surface modifier and a monomer for functional polymers opens up possibilities for creating novel drug delivery systems and improving the biocompatibility of medical devices. Further research into the specific biological interactions and formulation science of polymers derived from this monomer will be crucial in fully realizing its potential in the pharmaceutical and biomedical fields.
References
- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design | Semantic Scholar [semanticscholar.org]
- 4. (3-Acryloxypropyl)methyldimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 5. benchchem.com [benchchem.com]
- 6. (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE | 13732-00-8 [chemicalbook.com]
- 7. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
